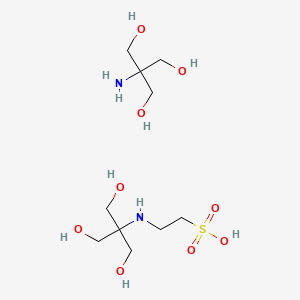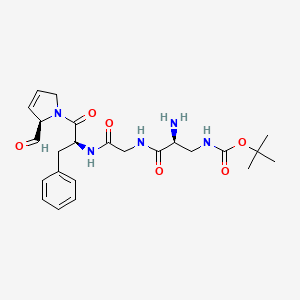
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-acetyl-3-hydroxy-2-propylphenol, which is then reacted with propylene oxide to form the propoxy derivative. This intermediate is further reacted with 3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the reaction progress and purity of the final product .
化学反応の分析
Types of Reactions
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and propoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid has several scientific research applications, including:
作用機序
The compound exerts its effects primarily through its interaction with molecular targets such as peroxisome proliferator-activated receptor delta (PPARδ). By binding to this receptor, it modulates various cellular pathways involved in metabolism and inflammation . The specific molecular interactions and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
- Methyl 4-([4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]sulfanyl)benzoate
- 4-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2-[(carboxymethyl)sulfanyl]methyl]-4-oxobutanoic acid
Uniqueness
What sets 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to act as a potent and selective PPARδ agonist makes it particularly valuable in medical research .
特性
CAS番号 |
98193-29-4 |
|---|---|
分子式 |
C29H38O7 |
分子量 |
498.6 g/mol |
IUPAC名 |
3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C29H38O7/c1-4-7-23-25(15-13-22(19(3)30)28(23)33)34-17-6-18-35-26-14-10-20-9-11-21(12-16-27(31)32)36-29(20)24(26)8-5-2/h10,13-15,21,33H,4-9,11-12,16-18H2,1-3H3,(H,31,32) |
InChIキー |
UHAYGLCGMYKNGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
同義語 |
7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid 7-APPBP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


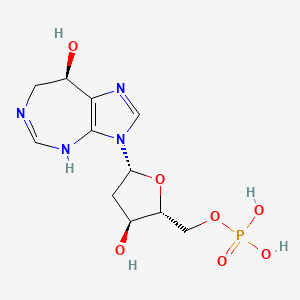
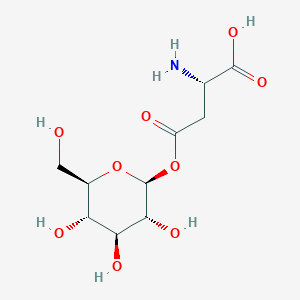
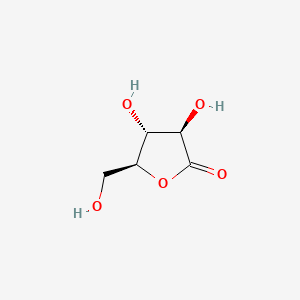
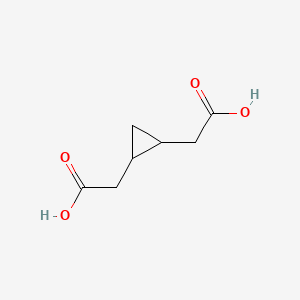
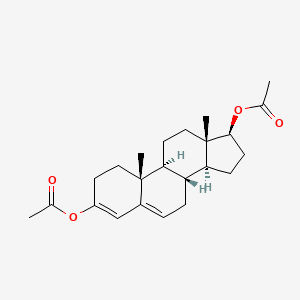
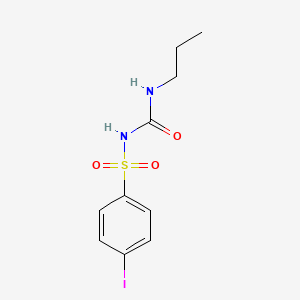
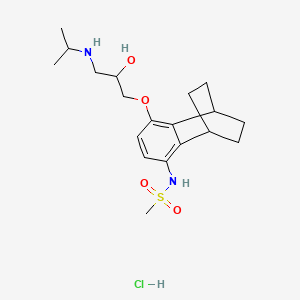
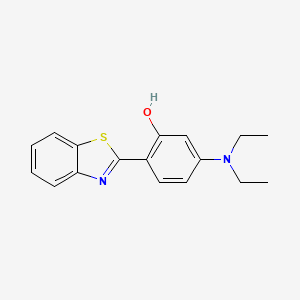
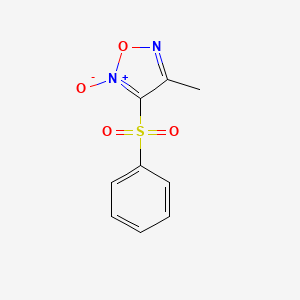
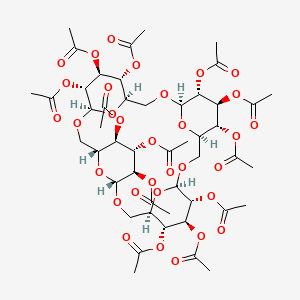
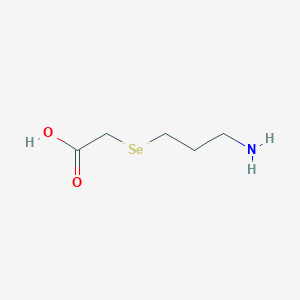
![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)
